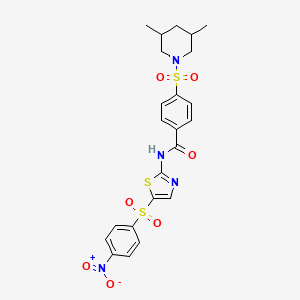

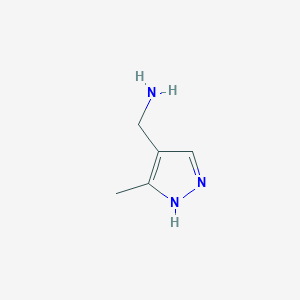

![molecular formula C20H12ClFN2O3 B2368065 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922084-11-5](/img/structure/B2368065.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dopamine D2 Receptor Antagonists

The compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Neuroleptic Applications

The compound’s structure suggests that it may have neuroleptic properties . Neuroleptics are used to manage psychosis, particularly in schizophrenia and bipolar disorder, and can also be used to treat acute and chronic psychosis, including hallucinations, delusions, and bizarre behavior.

Chemical Synthesis Studies

The compound may be used in chemical synthesis studies . This means it could be used as a building block in the creation of more complex molecules for various research applications.

Cardiovascular Disease Treatment

The compound has been suggested for use in the treatment and/or prophylaxis of cardiovascular diseases, such as arteriosclerosis . This is due to its potential ability to inhibit certain receptors involved in these diseases.

Cancer Treatment

The compound has also been suggested for use in the treatment and/or prophylaxis of cancers . Its mechanism of action in this context is not fully understood, but it may involve the inhibition of certain receptors or enzymes involved in cancer progression.

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s structure suggests that it may be useful in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and are particularly important in the pharmaceutical industry.

Antioxidant Studies

The compound’s structure suggests that it may have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cytotoxicity Studies

The compound may be used in cytotoxicity studies . These studies are important for understanding the potential toxic effects of substances on cells, which is crucial in drug development and environmental testing.

Wirkmechanismus

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks dopamine, a neurotransmitter, from binding to the receptor and activating it. This action can modulate the effects of dopamine in the brain, which can have various downstream effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The compound’s antagonistic action on the D2 receptor can lead to decreased dopamine activity, which can affect these functions .

Pharmacokinetics

The compound can cross the blood-brain barrier , which allows it to exert its effects on the central nervous system.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific neural pathways involved. In general, by blocking the D2 receptor, the compound can modulate the effects of dopamine in the brain. This can lead to changes in motor control, reward, and the release of various hormones .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to bind to the D2 receptor. Additionally, the presence of other substances, such as other drugs or neurotransmitters, can potentially affect the compound’s efficacy .

Eigenschaften

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-11-5-7-18-16(9-11)24-20(26)14-10-12(6-8-17(14)27-18)23-19(25)13-3-1-2-4-15(13)22/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYTHHUNXKPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

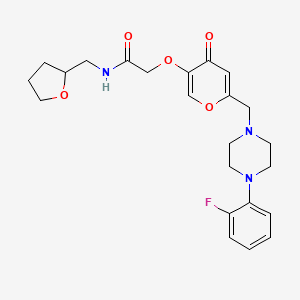

![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)

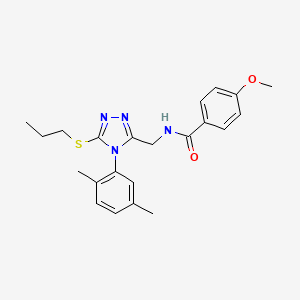

![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)

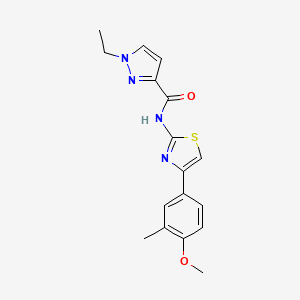

![1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)

![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)